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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

2-Methyl-1-phenyl-1-butanol is a chiral alcohol with the chemical formula C11H160.[1][2][3][4]
[5] Identified by its CAS Registry Number 3968-86-3, this compound is a valuable intermediate
in organic synthesis and is noted for its application in the formulation of fragrances and flavors
due to its sweet, floral odor.[1] A thorough understanding of its molecular structure is
paramount, not only for predicting its chemical behavior but also for controlling its synthesis
and understanding its interactions in biological systems. The presence of multiple
stereocenters introduces a layer of complexity that is critical for professionals in drug
development, where enantiomeric purity can be the difference between a therapeutic agent and
a toxic substance.

The Molecular Architecture: Structure, Properties,
and Stereoisomerism

The structural foundation of 2-Methyl-1-phenyl-1-butanol consists of a butanol chain
substituted with a phenyl group at the carbinol carbon (C1) and a methyl group at the adjacent
carbon (C2). Its systematic IUPAC name is 2-methyl-1-phenylbutan-1-ol.[5]

Chirality and the Genesis of Stereoisomers

A defining feature of this molecule is the presence of two chiral centers:

e C1: The carbon atom bonded to the hydroxyl group, the phenyl group, a hydrogen atom, and
the sec-butyl group.
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e C2: The carbon atom within the sec-butyl group that is bonded to a methyl group, an ethyl
group, a hydrogen atom, and the C1 carbinol group.

The existence of 'n' chiral centers can give rise to a maximum of 2" stereoisomers.[6] For 2-
Methyl-1-phenyl-1-butanol (n=2), there are four possible stereoisomers:

(1R, 2R)-2-Methyl-1-phenyl-1-butanol

(1S, 2S)-2-Methyl-1-phenyl-1-butanol

(1R, 2S)-2-Methyl-1-phenyl-1-butanol

(1S, 2R)-2-Methyl-1-phenyl-1-butanol

These stereoisomers exist as two pairs of enantiomers ((1R, 2R) and (1S, 2S); (1R, 2S) and
(1S, 2R)). The relationship between a member of one pair and a member of the other pair is
diastereomeric. This structural nuance is critical, as diastereomers possess different physical
properties, allowing for their potential separation by techniques like chromatography or
crystallization, whereas enantiomers share identical properties in an achiral environment.

Caption: Relationships between the four stereoisomers.

Physicochemical Properties

The following table summarizes key quantitative data for 2-Methyl-1-phenyl-1-butanol. These
properties are essential for designing reaction conditions, purification protocols, and
formulation strategies.
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Property Value Source
Molecular Formula C11H160 [1112]
Molecular Weight 164.24 g/mol [11[2][5]
Melting Point 55.5°C [1]
Boiling Point 233.9 °C at 760 mmHg [1]
Density 0.963 g/cm? [1]
Flash Point 103.7 °C [1]
Refractive Index 1.512 [1]
LogP (Octanol/Water) 2.76610 [1]

Synthetic Pathway: The Grignhard Reaction

A robust and widely applicable method for synthesizing 2-Methyl-1-phenyl-1-butanol is the
Grignard reaction. This approach involves the nucleophilic addition of a phenyl Grignard
reagent to 2-methylbutanal.

Causality Behind Experimental Choices: The Grignhard reagent is a potent nucleophile but also
a strong base. Therefore, the reaction must be conducted under strictly anhydrous conditions.
Any trace of protic solvents (like water or alcohols) will protonate the Grignard reagent,
qguenching it and preventing the desired reaction with the aldehyde. Diethyl ether or
tetrahydrofuran (THF) are chosen as solvents because their ether oxygens can coordinate with
the magnesium atom, stabilizing the Grignard reagent, while being aprotic.

Bromobenzene )
Formation

o TRy Formation _ Phenylmagnesium - »
Z F N Bromide (Grignard Reagent) [ Nucleophilic Addition
ormation — :
— Nucleophilic Addition | Alkoxide Adduct Agueous Acid Racemic 2-Methyl-1-phenyl-1-butanol
i d— ‘Workup (e.g., NH4CI)
Anhydrous Ether 2-Methylbutanal [———

]
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Caption: Grignard synthesis of 2-Methyl-1-phenyl-1-butanol.

Experimental Protocol: Grignard Synthesis

This protocol describes a laboratory-scale synthesis. All glassware must be oven-dried before
use.

e Grignard Reagent Preparation: a. Place magnesium turnings in a three-necked flask
equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small
volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction). c. Dissolve
bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. d. Add the
bromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic
and should initiate, causing the ether to reflux gently. Maintain a steady reflux by controlling
the addition rate. e. Once all the bromobenzene is added, continue to stir the mixture until
the magnesium is consumed. The resulting grey-black solution is phenylmagnesium
bromide.

o Reaction with Aldehyde: a. Dissolve 2-methylbutanal in anhydrous diethyl ether and add it to
the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the aldehyde
solution dropwise with vigorous stirring. Maintain the temperature below 10 °C. d. After the
addition is complete, remove the ice bath and allow the mixture to stir at room temperature
for 1-2 hours.

o Workup and Purification: a. Slowly pour the reaction mixture over a mixture of crushed ice
and a saturated aqueous solution of ammonium chloride (a weak acid to quench the reaction
and hydrolyze the alkoxide). b. Transfer the mixture to a separatory funnel. The product will
be in the ether layer. c. Separate the layers. Extract the aqueous layer with two additional
portions of diethyl ether. d. Combine the organic extracts and wash them with brine. e. Dry
the organic layer over anhydrous sodium sulfate. f. Filter off the drying agent and remove the
solvent by rotary evaporation. g. Purify the crude product by vacuum distillation or column
chromatography to yield the final product.

Structural Elucidation via Spectroscopy
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Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for the
unambiguous confirmation of its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For 2-Methyl-1-phenyl-1-
butanol, the key diagnostic peaks are:

e ~3600-3200 cm~! (broad): This strong, broad absorption is characteristic of the O-H
stretching vibration of the alcohol group, broadened due to hydrogen bonding.[4]

e ~3100-3000 cm~t (sharp): Aromatic C-H stretching from the phenyl group.
e ~3000-2850 cm~* (medium): Aliphatic C-H stretching from the sec-butyl group.
e ~1600, 1450 cm~*: C=C stretching vibrations within the aromatic ring.

e ~1200-1000 cm~1: C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 'H NMR: The proton NMR spectrum is complex due to the presence of two chiral centers.
Protons that are chemically equivalent in an achiral molecule can become diastereotopic and
thus have different chemical shifts.

o ~7.2-7.4 ppm: Multiplet, integrating to 5H, corresponding to the protons of the phenyl
group.

o ~4.5-5.0 ppm: A signal corresponding to the proton on C1 (the carbinol carbon). Its
multiplicity will be complex due to coupling with the proton on C2.

o ~3.0-4.0 ppm: A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with
D:20.

o ~0.7-2.0 ppm: A series of complex multiplets corresponding to the 9 protons of the sec-
butyl group (CH, CHz, CHs, and the other CHs). The chirality causes significant signal
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overlap and complex splitting patterns.[7]

e 13C NMR: The carbon NMR spectrum should show 9 distinct signals, assuming a racemic
mixture, as the phenyl ring carbons ortho/meta to the substituent are equivalent, as are the
para carbons.

o ~140-145 ppm: Quaternary carbon of the phenyl ring attached to the butanol chain.
o ~125-129 ppm: Signals for the other five carbons of the phenyl ring.
o ~70-80 ppm: Signal for the carbinol carbon (C1).

o ~10-45 ppm: Four signals corresponding to the four distinct carbons of the sec-butyl
group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

e Molecular lon (M*): A peak at m/z = 164, corresponding to the molecular weight of the
compound.[2]

o Key Fragments:

[¢]

m/z = 146: Loss of H20 (M-18).

o

m/z = 107: Cleavage of the C1-C2 bond, yielding [CeHsCHOH]*. This is often a prominent
peak.

[¢]

m/z = 77: The phenyl cation [CeHs]*.

[e]

m/z = 57: The sec-butyl cation [CaHo]*.

Conclusion

The molecular structure of 2-Methyl-1-phenyl-1-butanol is defined by its phenyl and
secondary alcohol functionalities, and most critically, by the presence of two stereocenters.
This chirality dictates its existence as four distinct stereoisomers, a fact of profound importance
for its application in stereospecific synthesis and pharmacology. Its synthesis via the Grignard
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reaction is a classic and effective method, while its structure is definitively confirmed through a
combination of IR, NMR, and mass spectrometry. This guide has provided a framework for
understanding this molecule, linking its theoretical structure to the practical methodologies
used to synthesize and characterize it, thereby equipping researchers with the foundational
knowledge required for its effective application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Foundational Overview: Introducing 2-Methyl-1-phenyl-
1-butanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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